2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyloxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2)5-6(7(9)10)3-4-11-8/h6H,3-5H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROPKFZKZZTQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391588 | |

| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52916-16-2 | |

| Record name | 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

This document provides an in-depth technical guide for researchers, scientists, and professionals in drug development on the synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. This valuable heterocyclic compound serves as a crucial building block in the synthesis of various pharmaceutical agents and biologically active molecules. This guide emphasizes practical, field-proven insights, focusing on the causality behind experimental choices to ensure reproducibility and success.

Introduction: The Significance of this compound

The tetrahydropyran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The specific substitution pattern of this compound offers a unique combination of lipophilicity from the gem-dimethyl group and a versatile carboxylic acid handle for further chemical modifications. This makes it an important intermediate for constructing more complex molecules, including but not limited to, neurological receptor antagonists and inhibitors of enzymes such as Class II C Met.[1]

Strategic Approaches to Synthesis

Several synthetic routes to this compound have been reported, each with its own set of advantages and challenges. This guide will focus on the most practical and efficient methods, providing a detailed analysis of the underlying chemistry. The primary strategies involve the synthesis of a key intermediate, 2,2-dimethyltetrahydropyran-4-one, followed by its conversion to the target carboxylic acid.

Route 1: Multi-step Synthesis via 2,2-dimethyltetrahydropyran-4-one and Subsequent Oxidation

This widely employed strategy is robust and can be broken down into two main stages: the formation of the tetrahydropyranone core and its subsequent elaboration to the carboxylic acid.

Stage 1: Synthesis of 2,2-dimethyltetrahydropyran-4-one

The synthesis of the ketone intermediate can be achieved through various pathways. One common approach starts from readily available precursors and involves a cyclization reaction.[2]

Stage 2: Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

A highly efficient method to obtain the target carboxylic acid is through the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. This aldehyde can be synthesized from 2,2-dimethyltetrahydropyran-4-one.[3][4] The final oxidation step is a critical transformation that can be achieved with high yield using a strong oxidizing agent like potassium permanganate.[2][3][4]

In-Depth Experimental Protocols

The following protocols are presented with a focus on reproducibility and safety. All personnel should adhere to standard laboratory safety procedures.

Protocol 1: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde from 2,2-dimethyltetrahydropyran-4-one

This procedure is based on a Darzens-type reaction followed by hydrolysis and decarboxylation.[3][4]

Step 1: Synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

-

To a solution of sodium methoxide (47 g, 0.87 mol) in 300 L of toluene, reflux for 30 minutes and then cool to room temperature.

-

Slowly add a mixture of ethyl chloroacetate (110 g, 0.87 mol) and 2,2-dimethyltetrahydropyran-4-one (110 g, 0.86 mol) over a period of 4 hours.

-

After the addition is complete, slowly add 300 mL of ice-cold water and stir for 30 minutes.

-

Separate the organic phase. Extract the aqueous phase three times with 200 mL of ethyl acetate.

-

Combine the organic phases, wash twice with 100 mL of water, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate. The expected yield is approximately 84%.[3][4]

Step 2: Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

-

In a reaction vessel, add 70 mL of water and sodium hydroxide (28 g, 0.7 mol) and stir for 30 minutes.

-

Slowly add the ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (150 g, 0.7 mol) from the previous step and stir at 30°C for 12 hours.

-

Add 140 mL of water to dissolve any solid precipitate.

-

Heat the solution to approximately 100°C and slowly add 700 mL of 1 M hydrochloric acid.

-

Simultaneously distill the product and water mixture.

-

Extract the distillate three times with 200 mL of ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate and concentrate under reduced pressure to yield 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde. The expected yield is approximately 84%.[3][4]

Protocol 2: Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde to this compound

This protocol utilizes potassium permanganate for a high-yielding oxidation.[2][3][4]

-

Dissolve 54 g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 1000 mL of water in a suitable reaction vessel.

-

While stirring at room temperature, add potassium permanganate (168 g) to the solution.

-

Continue the reaction at room temperature for 12 hours.

-

After the reaction is complete, centrifuge the mixture to remove the manganese dioxide byproduct.

-

Adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

-

Stir the solution for 2 hours, during which a white solid should precipitate.

-

Collect the white solid by centrifugation or filtration to obtain this compound. The expected yield is approximately 94%.[3][4]

Data Summary

| Step | Starting Material | Reagents | Product | Yield (%) | Reference |

| Synthesis of ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 2,2-dimethyltetrahydropyran-4-one | Sodium methoxide, ethyl chloroacetate | Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | ~84 | [3][4] |

| Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde | Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | Sodium hydroxide, hydrochloric acid | 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde | ~84 | [3][4] |

| Oxidation to the final product | 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde | Potassium permanganate, hydrochloric acid | This compound | ~94 | [3][4] |

Visualizing the Synthesis

To better illustrate the reaction sequence, the following diagrams outline the key transformations.

Caption: Synthetic pathway to the target carboxylic acid.

Alternative Synthetic Strategies

While the previously detailed route is highly effective, other approaches exist. An alternative route with a reported low overall yield (<20%) starts from mesityl oxide and ethyl formate. This multi-step process involves a palladium-catalyzed cyclization to form 2,3-dihydro-2,2-dimethyl-4H-pyran-4-one, followed by catalytic hydrogenation to yield 2,2-dimethyltetrahydropyran-4-one. The ketone is then converted to the nitrile, which is subsequently hydrolyzed to the final carboxylic acid.[3][4] Due to the significantly lower yield, this route is less favorable for large-scale synthesis.

Another promising approach mentioned in the literature involves a Sonogashira coupling, Kucherov reaction, Darzen reaction, and an oxidation step, starting from ethyl bromide. This method is reported to have a high yield and utilizes mild reaction conditions, making it an attractive option for industrial production.[3]

Conclusion

The synthesis of this compound is a critical process for the advancement of various research and development projects in the pharmaceutical industry. The detailed protocols and strategic insights provided in this guide are intended to empower scientists to confidently and efficiently produce this valuable compound. The recommended route, proceeding through the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde, offers a high-yielding and reliable method for obtaining the target molecule.

References

- CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google P

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. [Link]

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis - chemicalbook [chemicalbook.com]

- 3. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 4. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Introduction

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS No. 52916-16-2) is a heterocyclic organic compound featuring a saturated pyran ring substituted with a gem-dimethyl group at the 2-position and a carboxylic acid moiety at the 4-position.[1][2] This molecule serves as a valuable building block in synthetic organic chemistry and medicinal chemistry. Its rigid, non-planar tetrahydropyran scaffold, combined with the versatile carboxylic acid functional group, makes it an attractive intermediate for the synthesis of more complex molecular architectures, including novel pharmaceutical agents and agrochemicals.[1]

A thorough understanding of its physicochemical properties is paramount for its effective application in drug design, formulation, and chemical synthesis. These properties govern the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, absorption, and distribution. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailed experimental protocols for their determination, and insights into its structural and spectroscopic analysis.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior and for designing experiments and synthetic strategies.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 2,2-dimethyloxane-4-carboxylic acid | [1][2][4] |

| CAS Number | 52916-16-2 | [2][5] |

| Molecular Formula | C₈H₁₄O₃ | [2] |

| Molecular Weight | 158.2 g/mol | [2][3] |

| Physical Form | Off-white to light yellow solid | [2] |

| Melting Point | 102 °C | [2] |

| Boiling Point | 261.8 ± 33.0 °C at 760 mmHg (Predicted) | [2][3] |

| pKa | 4.45 ± 0.40 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Synthesis and Purification Overview

The synthesis of this compound is well-documented, with common routes providing good yields. A prevalent method involves the oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde using a strong oxidizing agent like potassium permanganate (KMnO₄) in an aqueous solution.[6][7] Another established route is the hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile, typically under basic conditions (e.g., refluxing in aqueous KOH) followed by acidification.[2]

Purification is integral to obtaining the compound with high purity. A standard workup procedure following synthesis involves:

-

Acidification: The reaction mixture is acidified (e.g., with 2N HCl) to a pH below 7 to protonate the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous phase.[2]

-

Extraction: The protonated acid is then extracted from the aqueous phase into an organic solvent, such as ethyl acetate.[2]

-

Drying and Concentration: The combined organic phases are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under vacuum to yield the crude product.[2]

Further purification, if necessary, can be achieved through recrystallization.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides distinct signals that confirm the molecular structure. Specific ¹H-NMR data for this compound (400 MHz, DMSO-d₆) shows:

-

δ 12.20 (s, 1H): A broad singlet far downfield, characteristic of the acidic carboxylic acid proton (-COOH).[2] This signal disappears upon the addition of D₂O due to proton-deuterium exchange.

-

δ 3.60-3.54 (m, 2H): Multiplets corresponding to the protons on the carbons adjacent to the ring oxygen (-O-CH₂-).[2]

-

δ 2.59 (tt, 1H): A triplet of triplets for the proton on the carbon bearing the carboxyl group (-CH-COOH).[2]

-

δ 1.73-1.65 & 1.45-1.26 (m, 4H): Multiplets for the remaining methylene protons on the pyran ring.[2]

-

δ 1.14 & 1.13 (s, 6H): Two sharp singlets for the non-equivalent gem-dimethyl protons (-C(CH₃)₂).[2]

-

-

¹³C NMR: The carbon spectrum is equally informative:

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is dominated by two very characteristic absorptions:

-

O-H Stretch: A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H group in the carboxylic acid dimer.[8]

-

C=O Stretch: A sharp, intense absorption band between 1710 and 1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxyl group.[8]

Mass Spectrometry (MS)

In mass spectrometry, carboxylic acid derivatives often exhibit specific fragmentation patterns. The molecular ion peak may be observed, but fragmentation is common. Key expected fragments for this compound would include those arising from:

-

Acylium Ion Formation: Cleavage of the C-C bond adjacent to the carbonyl group can lead to the formation of a stable acylium ion (R-CO⁺), which is often the base peak.[10]

-

Loss of H₂O, CO, or CO₂: These are common neutral losses from the parent ion.

Field-Proven Experimental Protocols

Accurate determination of physicochemical properties requires robust and validated experimental methods. The following protocols outline standard procedures for measuring key parameters.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity. Potentiometric titration is a highly precise and common method for its determination.[11]

-

Rationale: This method relies on monitoring the pH of a solution of the acid as a standardized base is added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic form [HA] and its conjugate base [A⁻] are equal.

-

Methodology:

-

Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).

-

Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration: Place the calibrated pH electrode and a magnetic stirrer into the sample solution. Titrate the solution by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) from a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).

-

Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically the pH value at which half of the volume of NaOH required to reach the equivalence point has been added.

-

Protocol 2: Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) quantifies a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties. The shake-flask method is the "gold standard" for LogP measurement.[12][13][14]

-

Rationale: LogP is the base-10 logarithm of the ratio of a compound's concentration in a lipophilic solvent (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium. A positive LogP indicates higher lipophilicity.[13]

-

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 buffer for LogD measurement) with n-octanol by shaking them together for 24 hours and allowing the layers to separate.[14][15]

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: In a separation funnel or vial, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated aqueous phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium between the two phases.

-

Phase Separation: Allow the layers to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully sample each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: Calculate the partition coefficient (P) as P = [Concentration in Octanol] / [Concentration in Aqueous Phase]. The LogP is the log₁₀(P).

-

Protocol 3: Determination of Thermodynamic Aqueous Solubility

Thermodynamic, or equilibrium, solubility is the maximum concentration of a compound that can dissolve in an aqueous solution at equilibrium. It is a critical parameter for drug formulation and bioavailability.[16][17]

-

Rationale: This method ensures that the solution is truly saturated by allowing sufficient time for the dissolution process to reach equilibrium. It is considered more definitive than kinetic solubility measurements.[17]

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of undissolved solid is essential.

-

Equilibration: Seal the vial and agitate it (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter plate.[16][18]

-

Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS) against a standard calibration curve.

-

Reporting: The measured concentration is reported as the thermodynamic solubility of the compound under the specified conditions (e.g., in µg/mL or µM).

-

Conclusion

This compound is a compound with well-defined structural features that give rise to predictable physicochemical and spectroscopic properties. Its characterization through NMR, IR, and MS confirms its identity and purity, while standardized protocols for determining pKa, LogP, and solubility provide the critical data needed for its application in research and development. The methodologies and data presented in this guide offer a robust framework for scientists and drug development professionals to effectively utilize this versatile chemical building block.

References

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

Sangster, J. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. cambridgemedchemconsulting.com. [Link]

- Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.

-

Borysov, A., & Borysova, O. (2024). LogP / LogD shake-flask method. protocols.io. [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. researchgate.net. [Link]

-

Creative Biolabs. (n.d.). Aqueous Solubility. creative-biolabs.com. [Link]

-

Mol-Instincts. (n.d.). Cas no 52916-16-2 (2,2-dimethyloxane-4-carboxylic acid). molinstincts.com. [Link]

-

Borysov, A., & Borysova, O. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

Droge, S. T. J., & Goss, K.-U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. [Link]

-

Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. organicchemistrytutor.com. [Link]

-

PubChem. (n.d.). 2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester. pubchem.ncbi.nlm.nih.gov. [Link]

-

ResearchGate. (n.d.). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. researchgate.net. [Link]

-

De Witte, A., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega, 7(22), 18331-18343. [Link]

-

ResearchGate. (n.d.). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. researchgate.net. [Link]

-

UCLA. (n.d.). Example 9. web.chem.ucla.edu. [Link]

-

National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic acid. pubchem.ncbi.nlm.nih.gov. [Link]

-

PubChem. (n.d.). 2,2-Dimethyltetrahydropyran-4-one. pubchem.ncbi.nlm.nih.gov. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2023). A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. ijprajournal.com. [Link]

-

960 Chemical Network. (n.d.). CAS No.52916-16-2 | 2,2-dimethyloxane-4-carboxylic acid. 960chem.com. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. openstax.org. [Link]

-

Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. chem.libretexts.org. [Link]

-

NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-4-methyl-. webbook.nist.gov. [Link]

-

NIST. (n.d.). 2H-Pyran, tetrahydro-2-methyl-. webbook.nist.gov. [Link]

-

Chemistry LibreTexts. (2023). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. chem.libretexts.org. [Link]

-

YouTube. (2020). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). youtube.com. [Link]

-

ResearchGate. (n.d.). Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with... researchgate.net. [Link]

Sources

- 1. 52916-16-2(2,2-dimethyloxane-4-carboxylic acid) | Kuujia.com [kuujia.com]

- 2. This compound | 52916-16-2 [chemicalbook.com]

- 3. cas 52916-16-2|| where to buy this compound [chemenu.com]

- 4. This compound | 52916-16-2 [amp.chemicalbook.com]

- 5. Hit2Lead | this compound | CAS# 52916-16-2 | MFCD00778596 | BB-4400231 [hit2lead.com]

- 6. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 7. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. Aqueous Solubility Assay - Enamine [enamine.net]

- 17. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

"2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS number 52916-16-2"

An In-Depth Technical Guide to 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid (CAS: 52916-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with its characteristic gem-dimethyl substituted tetrahydropyran ring, is a significant heterocyclic compound in the landscape of modern medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, prized for its metabolic stability and its ability to act as a versatile building block in drug design.[1][2] This guide provides a comprehensive technical overview of this compound, covering its synthesis, physicochemical and spectroscopic properties, analytical methodologies, and its strategic application in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 52916-16-2 | |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.2 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Boiling Point | 261.8°C at 760 mmHg | [1] |

| pKa (Predicted) | 4.45 ± 0.40 | [3] |

| Storage | Sealed in dry, room temperature | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

¹H-NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Number of Protons | Assignment |

| 1.13 | s | 3H | One of the gem-dimethyl groups |

| 1.14 | s | 3H | The other gem-dimethyl group |

| 1.26-1.45 | m | 2H | Axial protons on C3 and C5 |

| 1.65-1.73 | m | 2H | Equatorial protons on C3 and C5 |

| 2.59 | tt | 1H | Proton on C4 |

| 3.54 | td | 1H | One of the protons on C6 |

| 3.60 | ddd | 1H | The other proton on C6 |

| 12.20 | s | 1H | Carboxylic acid proton |

| Solvent: DMSO-d6, Frequency: 400 MHz[4] |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For a carboxylic acid, the most characteristic absorptions are the broad O-H stretch of the hydroxyl group and the sharp C=O stretch of the carbonyl group.[5][6]

-

O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[6]

-

C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch: C-O stretching vibrations for the ether linkage and the carboxylic acid will be present in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular ion peak (M⁺) would be expected at m/z = 158. Subsequent fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the pyran ring.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

A common and high-yielding method involves the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.[7][8][9]

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, dissolve 54g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 2000ml of water.[4]

-

Oxidation: To the stirred solution, add 295g of potassium permanganate at room temperature. The choice of potassium permanganate as the oxidant is due to its effectiveness in converting aldehydes to carboxylic acids in an aqueous medium. The reaction is typically stirred for 12-13 hours at room temperature to ensure complete conversion.[4]

-

Workup: After the reaction is complete, the mixture is centrifuged to remove the manganese dioxide byproduct.[4]

-

Isolation: The pH of the filtrate is adjusted to 6-7 with concentrated hydrochloric acid, causing the product to precipitate as a white solid. The mixture is stirred for an additional 2 hours to ensure complete precipitation.[4]

-

Purification: The solid product is collected by centrifugation or filtration, yielding this compound with a purity of over 98%.[7]

Hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile

An alternative route involves the hydrolysis of the corresponding nitrile.[4]

Analytical Methodologies

The quantitative analysis of carboxylic acids in biological and chemical samples often requires derivatization due to their general lack of strong chromophores for UV detection. [10]

-

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a common technique for the analysis of carboxylic acids. For enhanced sensitivity, derivatization to introduce a fluorescent or UV-active tag is often employed. Mass spectrometry (MS) is a powerful detection method when coupled with LC, providing high selectivity and sensitivity. [10]* Gas Chromatography (GC): For GC analysis, carboxylic acids must be derivatized to increase their volatility. This is typically achieved by converting them to their corresponding esters (e.g., methyl or silyl esters). GC coupled with mass spectrometry (GC-MS) is a highly effective method for the identification and quantification of this compound.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [2][11]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood. [12]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling. [11][12]* Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from strong oxidizing agents and strong bases. [2][11]* Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. [11]

Conclusion

This compound is a valuable heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its synthesis is well-established, and its physicochemical and spectroscopic properties are characterized. The strategic incorporation of the 2,2-dimethyltetrahydropyran moiety can favorably influence the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a foundational technical understanding for researchers and scientists working with this important molecule.

References

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.).

-

5-((S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S)-2-methyl-1-(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)cyclopropyl)-1H-indole-2-carboxylic Acid - Pharmaffiliates. (n.d.). Retrieved January 5, 2026, from [Link]

- CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents. (n.d.).

-

2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

5-((S)-2,2-dimethyltetrahydro-2H-pyran-4-yl)-1-((1S,2S) - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

2H-Pyran-4-carboxylic acid, tetrahydro-, methyl ester | C7H12O3 | CID 2773520 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023, February 28). Retrieved January 5, 2026, from [Link]

-

Example 9. (n.d.). Retrieved January 5, 2026, from [Link]

-

Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. (2018, March 13). Retrieved January 5, 2026, from [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. (2020, October 22). Retrieved January 5, 2026, from [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19). Retrieved January 5, 2026, from [Link]

-

Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction - MedCrave online. (2018, March 13). Retrieved January 5, 2026, from [Link]

-

Role of organic, medicinal & pharmaceutical chemistry in drug design: introduction. (2018, March 13). Retrieved January 5, 2026, from [Link]

-

Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides through an unusual regiospecific quasi-hydrolysis of a cyano group - ResearchGate. (2025, December 22). Retrieved January 5, 2026, from [Link]

-

The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non ... - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. cas 52916-16-2|| where to buy this compound [chemenu.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. This compound CAS#: 52916-16-2 [m.chemicalbook.com]

- 4. This compound | 52916-16-2 [chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 8. CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. aksci.com [aksci.com]

"spectroscopic data of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Introduction

In the landscape of modern drug discovery and chemical synthesis, the unambiguous structural elucidation of novel molecular entities is paramount. This compound (CAS No: 52916-16-2) is a heterocyclic compound whose tetrahydropyran scaffold is a prevalent motif in numerous natural products and pharmacologically active molecules.[1] Its structural integrity—comprising a saturated ether ring, a gem-dimethyl group, and a carboxylic acid moiety—presents a unique spectroscopic fingerprint. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a detailed framework for its identification and characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining not just the data, but the scientific rationale behind the observed phenomena and the experimental design.

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectroscopic behavior. The key features are:

-

A six-membered tetrahydropyran (oxane) ring, which typically adopts a chair conformation.

-

A quaternary carbon (C2) bearing two magnetically equivalent methyl groups.

-

A carboxylic acid group at the C4 position, introducing a chiral center.

-

Multiple distinct proton and carbon environments, which will be resolved by NMR spectroscopy.

-

Characteristic functional groups (C-O-C ether, C=O, and O-H) that yield definitive signatures in IR spectroscopy.

Below is the annotated molecular structure, which will serve as our reference for all subsequent spectral assignments.

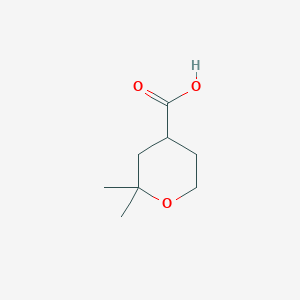

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy Analysis

Proton NMR (¹H NMR) is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. The spectrum provides information on the chemical environment, number, and connectivity of protons.

Experimental Data

The ¹H NMR spectrum of this compound was acquired on a 400 MHz instrument using DMSO-d₆ as the solvent.[2] The choice of DMSO-d₆ is critical; its high polarity effectively solubilizes the carboxylic acid, and its deuterated nature prevents solvent interference. Furthermore, it allows for the observation of the exchangeable acidic proton of the carboxyl group.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment | Rationale |

| 12.20 | s (broad) | 1H | -COOH | The highly deshielded signal is characteristic of a carboxylic acid proton, broadened by hydrogen bonding.[3][4] |

| 3.60 | ddd | 1H | H6 (axial) | Downfield shift due to adjacent ether oxygen. Complex splitting from geminal and vicinal couplings.[2] |

| 3.54 | td | 1H | H6 (equatorial) | Downfield shift due to adjacent ether oxygen. Different coupling pattern from the axial proton.[2] |

| 2.59 | tt | 1H | H4 | Methine proton adjacent to the carboxyl group.[2] |

| 1.65-1.73 | m | 2H | H3 / H5 | Methylene protons on the pyran ring, likely overlapping signals.[2] |

| 1.26-1.45 | m | 2H | H3 / H5 | Methylene protons on the pyran ring, likely overlapping signals.[2] |

| 1.14 | s | 3H | -CH₃ | Singlet for one of the gem-dimethyl groups at C2. Magnetically equivalent protons.[2] |

| 1.13 | s | 3H | -CH₃ | Singlet for the second gem-dimethyl group at C2. Slightly different environment causing separate signals.[2] |

Interpretation and Insights

-

Carboxylic Acid Proton: The broad singlet at 12.20 ppm is definitive proof of the carboxylic acid functional group.[2] In protic solvents, this peak can undergo exchange and may broaden or disappear upon addition of D₂O, a key validation step.

-

Gem-Dimethyl Protons: The two sharp singlets at 1.13 and 1.14 ppm, each integrating to 3H, are assigned to the two methyl groups at the C2 position.[2] Their appearance as singlets confirms their attachment to a quaternary carbon, and their distinct chemical shifts suggest they are diastereotopic due to the chiral center at C4.

-

Ring Protons: The protons on the tetrahydropyran ring appear as complex multiplets between 1.26 and 3.60 ppm.[2] The protons on C6 (adjacent to the ether oxygen) are the most deshielded, appearing around 3.5-3.6 ppm. The methine proton at C4, alpha to the carbonyl group, is found at 2.59 ppm.[2] The remaining methylene protons at C3 and C5 produce overlapping multiplets in the upfield region. A 2D NMR experiment, such as COSY, would be required to definitively assign the connectivity between these ring protons.

¹³C NMR Spectroscopy Analysis

Predicted ¹³C NMR Data

The prediction is based on standard chemical shift values for carbons in similar chemical environments.[3][5]

| Predicted Shift (δ) [ppm] | Carbon Assignment | Rationale |

| ~175 | -C OOH | The carbonyl carbon of a saturated carboxylic acid typically resonates in this downfield region.[3][4] |

| ~72 | C2 | Quaternary carbon bonded to an oxygen and two methyl groups. |

| ~65 | C6 | Methylene carbon adjacent to the ether oxygen.[5] |

| ~40 | C4 | Methine carbon alpha to the carboxylic acid group. |

| ~35 | C3 / C5 | Ring methylene carbons. |

| ~25 | -C H₃ | Gem-dimethyl carbons, likely appearing as two distinct signals due to the chiral center. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorptions

The structure of this compound contains three key functional groups that will dominate the IR spectrum: the carboxylic acid O-H, the carbonyl C=O, and the ether C-O.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3300 - 2500 | O-H stretch | Strong, Broad | Carboxylic Acid (-COOH) |

| ~2950 | C-H stretch | Medium-Strong | Alkane (-CH₃, -CH₂) |

| 1760 - 1690 | C=O stretch | Strong, Sharp | Carboxylic Acid (-COOH) |

| 1320 - 1210 | C-O stretch | Strong | Carboxylic Acid / Ether |

| 1150 - 1050 | C-O-C stretch | Strong | Tetrahydropyran Ether |

Causality Behind the Absorptions:

-

O-H Stretch: The most recognizable feature will be the extremely broad absorption band from 3300-2500 cm⁻¹.[3][6] This broadening is a direct result of intermolecular hydrogen bonding, where the carboxylic acids form stable dimers in the solid or liquid state.

-

C=O Stretch: A strong, sharp peak between 1760-1690 cm⁻¹ confirms the presence of the carbonyl group.[6] Its precise position can indicate the extent of hydrogen bonding; dimerized acids typically absorb near 1710 cm⁻¹.[3]

-

C-O Stretches: The "fingerprint region" below 1500 cm⁻¹ will contain strong bands corresponding to the C-O stretching of the ether linkage within the pyran ring and the C-O single bond of the carboxylic acid.[7]

The following workflow illustrates the logic of spectroscopic analysis for this molecule.

Caption: Logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Predicted Mass Spectrum Data

| m/z (mass-to-charge) | Ion Identity | Rationale |

| 158 | [M]⁺ | The molecular ion peak, corresponding to the intact molecule. |

| 143 | [M - CH₃]⁺ | Loss of a methyl group from the gem-dimethyl pair. |

| 113 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da), a common fragmentation pathway.[10] |

| 59 | [C₃H₇O]⁺ | Fragment corresponding to the gem-dimethyl ether portion (e.g., (CH₃)₂C=O⁺-CH₂). |

The presence of the molecular ion peak at m/z = 158 would confirm the compound's molecular formula. The subsequent fragmentation pattern, particularly the characteristic loss of the carboxyl group, would serve as a self-validating piece of evidence for the proposed structure.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following generalized protocols should be followed.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C spectra using standard pulse sequences. Ensure a sufficient number of scans for adequate signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the spectrum using the TMS signal.

-

Analysis: Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to assign the structure.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the dry, solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Conclusion

The spectroscopic characterization of this compound is a clear-cut process when approached systematically. The ¹H NMR spectrum provides a detailed map of the proton environment, with characteristic signals for the carboxylic acid, gem-dimethyl groups, and the distinct protons of the pyran ring.[2] While experimental ¹³C NMR, IR, and MS data require acquisition, their expected features can be reliably predicted. The IR spectrum is defined by the prominent O-H and C=O stretches of the carboxylic acid,[3][6] while the mass spectrum would be anchored by the molecular ion peak at m/z 158. Together, these techniques provide a robust and self-validating dataset that unambiguously confirms the molecular structure, an essential step in any research or development pipeline.

References

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. This compound | 52916-16-2 [chemicalbook.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. cas 52916-16-2|| where to buy this compound [chemenu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, supported by established scientific principles and a robust experimental protocol.

Introduction: The Molecule and the Method

This compound (CAS No: 52916-16-2, Molecular Formula: C₈H₁₄O₃) is a substituted heterocyclic compound.[1] Its structure, featuring a tetrahydropyran ring with a gem-dimethyl group and a carboxylic acid substituent, presents a distinct set of proton environments that are well-resolved by ¹H NMR spectroscopy.

¹H NMR spectroscopy is an indispensable analytical technique in organic chemistry, providing critical information about the electronic environment, connectivity, and stereochemistry of protons within a molecule. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, a complete structural assignment can be confidently achieved. This guide will interpret the ¹H NMR spectrum of the title compound, explain the rationale behind the observed phenomena, and provide a validated protocol for acquiring high-quality spectral data.

Structural Analysis and Proton Environments

The foundational step in interpreting an NMR spectrum is to understand the molecule's structure and identify all unique proton environments. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. This conformation results in two distinct orientations for the protons on the ring carbons: axial and equatorial. The presence of a chiral center at the C-4 position renders the gem-dimethyl groups and the methylene protons at C-3, C-5, and C-6 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.

Caption: Structure of this compound with key proton environments labeled.

The key proton environments are:

-

-COOH: The acidic proton of the carboxylic acid group.

-

H-4: The methine proton at the C-4 position, alpha to the carboxyl group.

-

H-6ax, H-6eq: The diastereotopic axial and equatorial methylene protons adjacent to the ring oxygen.

-

H-3ax, H-3eq & H-5ax, H-5eq: The two pairs of diastereotopic methylene protons on the ring.

-

-CH₃ (x2): The two diastereotopic methyl groups at the C-2 position.

In-depth ¹H NMR Spectral Interpretation

The following analysis is based on experimental data acquired in DMSO-d₆ at 400 MHz, which provides an excellent reference for interpretation.[2] The use of DMSO-d₆ as a solvent is particularly advantageous for observing the exchangeable carboxylic acid proton.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| -COOH | 12.20 | Broad Singlet (s) | 1H | N/A |

| H-6 | 3.60 | Doublet of doublet of doublets (ddd) | 1H | J values define axial/equatorial coupling |

| H-6' | 3.54 | Triplet of doublets (td) | 1H | J values define axial/equatorial coupling |

| H-4 | 2.59 | Triplet of triplets (tt) | 1H | J values define axial/axial & axial/equatorial coupling |

| H-5 | 1.65 - 1.73 | Multiplet (m) | 2H | Overlapping signals |

| H-3 | 1.26 - 1.45 | Multiplet (m) | 2H | Overlapping signals |

| -CH₃ | 1.14 | Singlet (s) | 3H | N/A |

| -CH₃' | 1.13 | Singlet (s) | 3H | N/A |

Detailed Signal Analysis

-

Carboxylic Acid Proton (-COOH, δ 12.20): This proton appears as a characteristic broad singlet in the far downfield region (typically 10-13 ppm).[3][4] Its significant deshielding is due to the strong electron-withdrawing effect of the two oxygen atoms and its involvement in hydrogen bonding with the DMSO solvent.[5] This signal will disappear upon the addition of a few drops of D₂O, a technique used to confirm the presence of exchangeable protons.[3]

-

C-4 Methine Proton (H-4, δ 2.59): As the proton alpha to the carbonyl group, its chemical shift is expected in the 2-3 ppm range.[3][5] The observed multiplicity, a triplet of triplets (tt), is highly informative. It indicates that the H-4 proton is likely in an axial position, coupling to four neighboring protons on C-3 and C-5. The splitting pattern arises from coupling to the two adjacent axial protons with a large axial-axial coupling constant (³J_ax-ax ≈ 7-12 Hz) and coupling to the two adjacent equatorial protons with a smaller axial-equatorial coupling constant (³J_ax-eq ≈ 2-5 Hz).

-

C-6 Methylene Protons (H-6, H-6', δ 3.54-3.60): These protons are on the carbon adjacent to the electron-withdrawing ring oxygen, placing them in the 3.3-4.0 ppm region.[6][7] As they are diastereotopic, they appear as separate, complex signals. Their splitting into a triplet of doublets (td) and a doublet of doublet of doublets (ddd) results from geminal coupling to each other (²J ≈ -10 to -15 Hz) and vicinal coupling to the axial and equatorial protons at C-5 (³J_ax-ax, ³J_ax-eq).[8]

-

C-3 & C-5 Methylene Protons (δ 1.26-1.83): These four protons appear as complex, overlapping multiplets in the upfield region. Their chemical shifts and multiplicities are determined by a combination of geminal coupling within each CH₂ group and vicinal coupling to the H-4 proton and, in the case of H-5, the H-6 protons. The signals are difficult to resolve without advanced 2D NMR techniques but are consistent with the aliphatic nature of the tetrahydropyran ring.

-

C-2 Gem-Dimethyl Protons (-CH₃, -CH₃', δ 1.13, 1.14): The two methyl groups at the C-2 position appear as two distinct singlets very close to each other. Although they are attached to the same carbon, the chirality at C-4 makes their magnetic environments non-equivalent (diastereotopic), leading to separate signals. The absence of adjacent protons results in their appearance as sharp singlets.

Experimental Protocol for Spectrum Acquisition

This protocol outlines a self-validating methodology for obtaining a high-quality ¹H NMR spectrum of the title compound.

Caption: A standardized workflow for the acquisition and validation of the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Set appropriate acquisition parameters. A relaxation delay of at least 2-5 seconds is crucial for accurate integration of all signals, including the slowly relaxing carboxylic acid proton.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.

-

Carefully phase the resulting spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate all distinct signals and normalize the values to a known proton count (e.g., the 1H signal of H-4).

-

-

Protocol Validation (D₂O Exchange):

-

After acquiring the initial spectrum, remove the NMR tube.

-

Add 1-2 drops of deuterium oxide (D₂O) to the sample, cap, and invert several times to mix.

-

Re-acquire the ¹H NMR spectrum using the same parameters.

-

Validation Check: The broad singlet at δ 12.20 ppm corresponding to the -COOH proton should significantly diminish or disappear entirely, confirming its assignment.[3][5]

-

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information. Each signal's chemical shift, integration, and multiplicity corresponds logically to the molecule's unique proton environments. The downfield singlet confirms the carboxylic acid, the complex patterns in the 3.5 ppm region indicate the methylene group adjacent to the ring oxygen, and the distinct singlets around 1.1 ppm reveal the diastereotopic nature of the gem-dimethyl groups. By following the detailed experimental protocol, a researcher can reliably obtain and interpret a high-quality spectrum, leading to unambiguous structural confirmation of the target compound.

References

- Google Patents. (n.d.). CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Retrieved from patents.google.com. [URL: https://patents.google.

- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Retrieved from patents.google.com. [URL: https://patents.google.

- ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB52109865.htm]

- ChemicalBook. (n.d.). This compound synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/52916-16-2.htm]

- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]

- JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from jove.com. [URL: https://www.jove.com/v/10204/nmr-and-mass-spectroscopy-of-carboxylic-acids]

- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from modgraph.co.uk. [URL: https://www.modgraph.co.uk/product_nmr_papers_12_1.htm]

- Chemistry LibreTexts. (2022). 4.8: Chemical Shift in Proton Spectra. Retrieved from chem.libretexts.org. [URL: https://chem.libretexts.org/Courses/SUNY_Potsdam/Book%3A_Organic_Chemistry_I_(Driscoll)/04%3A_Structure_Determination_I_-_Spectroscopy/4.08%3A_Chemical_Shift_in_Proton_Spectra]

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from rsc.org. [URL: https://www.rsc.

- ChemicalBook. (n.d.). Tetrahydropyran(142-68-7) 1H NMR spectrum. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/Spectrum/142-68-7_1HNMR.htm]

- Reddit. (2024). Question on H NMR spectrum of carboxylic acid / carboxylate mixtures. Retrieved from reddit.com. [URL: https://www.reddit.com/r/Chempros/comments/k6g07p/question_on_h_nmr_spectrum_of_carboxylic_acid/]

- ChemicalBook. (n.d.). 2,2-DIMETHYLTETRAHYDROPYRAN-4-ONE synthesis. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/synthesis/1194-16-7.htm]

- National Institutes of Health. (2022). Synthesis and Antioxidative Properties of 1,2,3,4-Tetrahydropyridine Derivatives with Different Substituents in 4-Position. Retrieved from nih.gov. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698510/]

- Filo. (2024). (a) Determine the structure of the carboxylic acid whose proton NMR spect... Retrieved from filo.cn. [URL: https://www.filo.cn/question-answer/chemistry/iupac-nomenclature-of-organic-compounds/a-determine-the-structure-of-the-carboxylic-acid-whose-proton-nmr-spectrum-is-shown-in-the-figure-b-d]

- ResearchGate. (n.d.). ¹H NMR spectra of 1,2,3,4-tetrahydropyridine 37 after different time intervals. Retrieved from researchgate.net. [URL: https://www.researchgate.

- University of Colorado Boulder. (n.d.). Example 9. Retrieved from orgchemboulder.com. [URL: https://orgchemboulder.com/Spectroscopy/spectut/ex9.shtml]

- PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from prospre.nmrfam.ca. [URL: https://prospre.nmrfam.ca/h-nmr-predictor]

- ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from acloud.acdlabs.com. [URL: https://acloud.acdlabs.com/search/1h-1h-coupling-in-proton-nmr]

- Biosynth. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid. Retrieved from biosynth.com. [URL: https://www.biosynth.com/p/FT43995/43995/tetrahydro-2h-pyran-4-carboxylic-acid]

- Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from cif.iastate.edu. [URL: https://www.cif.iastate.edu/nmr-tutorials-and-guides/nmr-coupling-constants]

- University of California, Los Angeles. (n.d.). Coupling constants for 1H and 13C NMR. Retrieved from ucla.edu. [URL: https://www.chem.ucla.edu/~harding/IGOC/C/couplingconstant.pdf]

- Reddit. (2019). Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. Retrieved from reddit.com. [URL: https://www.reddit.com/r/chemhelp/comments/ct0a2v/number_of_h_nmr_peaks_in_tetrahydropyran_vs/]

- The Journal of Organic Chemistry. (n.d.). Conformational Analysis. IX. The Gem-Dimethyl Effect1,2. Retrieved from pubs.acs.org. [URL: https://pubs.acs.org/doi/10.1021/jo01053a010]

- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(McMurry)/14%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/14.12%3A_Coupling_Constants_Identify_Coupled_Protons]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from nmrdb.org. [URL: https://www.nmrdb.org/predictor.shtml?predictor=1H]

- Sigma-Aldrich. (n.d.). This compound. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6fc81a]

- SciELO. (n.d.). Unexpected Diastereotopic Behaviour in the 1H NMR Spectrum of 1,4-Dihydropyridine Derivatives Triggered by Chiral and Prochiral. Retrieved from scielo.br. [URL: https://www.scielo.br/j/jbs/a/49fW7YhVw8QkR8T5G5h3Q5c/?lang=en]

- Michigan State University. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from www2.chemistry.msu.edu. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/questions/spectroscopy/h-nmr/h-nmr-prob2.htm]

- Modgraph. (n.d.). Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. Retrieved from modgraph.co.uk. [URL: https://www.modgraph.co.uk/product_nmr_papers_12_1.htm]

- ChemicalBook. (n.d.). Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum. Retrieved from chemicalbook.com. [URL: https://www.chemicalbook.com/Spectrum/5337-03-1_1HNMR.htm]

- Journal of Chemical Education. (n.d.). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Retrieved from pubs.acs.org. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed075p965]

- ResearchGate. (2025). The gem-Dimethyl Effect Revisited. Retrieved from researchgate.net. [URL: https://www.researchgate.net/publication/244439169_The_gem_-Dimethyl_Effect_Revisited]

- Cheminfo.org. (n.d.). Predict 1H NMR spectra. Retrieved from cheminfo.org. [URL: https://www.cheminfo.org/Spectra/NMR/1H_NMR_Predictor/index.html]

Sources

- 1. This compound | 52916-16-2 [sigmaaldrich.com]

- 2. This compound | 52916-16-2 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. modgraph.co.uk [modgraph.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

The Strategic Integration of 2,2-Dimethyltetrahydro-2H-pyran-4-carboxylic Acid in Modern Organic Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Unassuming Power of Saturated Heterocycles

In the intricate landscape of medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. While complex aromatic systems often take center stage, the nuanced contributions of saturated heterocycles are increasingly recognized for their ability to impart favorable physicochemical and pharmacokinetic properties. Among these, the tetrahydropyran (THP) scaffold has emerged as a privileged motif. This guide focuses on a particularly valuable derivative: 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid . We will explore its synthesis, reactivity, and application, providing a comprehensive resource for its effective utilization in research and development. The gem-dimethyl substitution on the THP ring offers a unique combination of steric influence and metabolic stability, making this building block a compelling choice for navigating the complexities of drug design.

I. Physicochemical Properties and Structural Attributes

A thorough understanding of a building block's intrinsic properties is the foundation of its effective application. This compound is a white to off-white solid at room temperature.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C8H14O3 | N/A |

| Molecular Weight | 158.20 g/mol | [2] |

| Melting Point | 102 °C | [3] |

| Boiling Point | 261.8±33.0 °C (Predicted) | [2][3] |

| pKa | 4.45±0.40 (Predicted) | [3] |

| Appearance | Off-white to light yellow Solid | N/A |

The defining structural feature is the tetrahydropyran ring, a saturated six-membered heterocycle containing an oxygen atom. The gem-dimethyl group at the 2-position introduces a significant steric shield, which can influence the molecule's conformation and its interactions with biological targets. This substitution pattern also blocks potential sites of metabolic oxidation, a critical consideration in drug design for improving pharmacokinetic profiles.[4] The carboxylic acid at the 4-position provides a versatile handle for a wide array of chemical transformations.

II. Synthesis of this compound: A Comparative Overview

Several synthetic routes to this valuable intermediate have been reported, with varying degrees of efficiency and scalability. The choice of a particular method will depend on factors such as the availability of starting materials, required scale, and cost considerations.

A. Multi-step Synthesis from Simple Starting Materials

One of the more comprehensive synthetic pathways starts from ethyl bromide and involves a sequence of well-established organic reactions.[5][6] This approach offers a high degree of control and is suitable for large-scale production.

Logical Workflow for Multi-step Synthesis

Caption: Multi-step synthesis of the target molecule.

Detailed Protocol for a Key Oxidation Step:

A frequently employed final step is the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.[5][6]

-

Dissolution: Dissolve 54g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 1000 mL of water in a suitable reaction vessel.

-

Oxidant Addition: Add 168g of potassium permanganate (KMnO4) to the solution at room temperature.

-

Reaction: Stir the mixture at room temperature for 12 hours.

-

Work-up:

-

Centrifuge the reaction mixture to separate the manganese dioxide byproduct.

-

Adjust the pH of the filtrate to 6-7 using concentrated hydrochloric acid.

-

Stir for an additional 2 hours to facilitate precipitation.

-

-

Isolation: Centrifuge the mixture to collect the white solid product. This protocol has been reported to yield approximately 56g (94% yield) of this compound.[5]

B. Synthesis via Nitrile Hydrolysis

An alternative route involves the hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile.[7] This method is often advantageous for smaller-scale syntheses where the nitrile precursor is readily available.

Experimental Protocol for Nitrile Hydrolysis:

-

Reaction Setup: In a round-bottom flask, combine 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile (900 mg, 6.47 mmol) with a 2N potassium hydroxide (KOH) aqueous solution.

-

Hydrolysis: Heat the reaction mixture to reflux and maintain overnight.

-

Work-up:

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate to remove any unreacted starting material or non-acidic byproducts. Discard the organic phase.

-

Acidify the aqueous phase to a pH < 7 with a 2N hydrochloric acid (HCl) solution.

-

Extract the acidified aqueous phase twice with ethyl acetate.

-

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product. This method has been reported to provide an 87% yield of the desired carboxylic acid.[7]

III. The Role of this compound in Medicinal Chemistry

This building block is a key intermediate in the synthesis of a variety of biologically active molecules, including inhibitors of phosphodiesterase 9 (PDE9), Vascular Adhesion Protein-1 (VAP-1), mTOR kinase, and neurokinin-3 (NK-3) receptor antagonists.[6] The tetrahydropyran ring often serves as a rigid scaffold to correctly orient pharmacophoric groups for optimal interaction with their biological targets. The gem-dimethyl group can enhance metabolic stability and modulate lipophilicity, which are crucial for improving the pharmacokinetic properties of a drug candidate.[4]

A. Case Study: PDE9 Inhibitors for Cognitive Disorders

A notable application of this building block is in the synthesis of the selective PDE9 inhibitor PF-04447943.[8] This compound has been investigated for its potential to treat cognitive disorders such as Alzheimer's disease.[8][9] In PF-04447943, the tetrahydropyran ring is directly attached to the pyrazolopyrimidinone core, highlighting its role as a key structural element.

Illustrative Synthetic Connection

Caption: General synthetic path to PDE9 inhibitors.

B. Stereochemistry: A Critical Consideration

For many applications in drug development, the stereochemistry of the building block is of utmost importance, as different enantiomers can exhibit vastly different biological activities and pharmacokinetic profiles. This compound is a chiral molecule. While many synthetic routes produce a racemic mixture, the development of enantiomerically pure drugs necessitates either an asymmetric synthesis or a chiral resolution of the racemic mixture.

Common strategies for the resolution of chiral carboxylic acids include:[10]

-

Formation of Diastereomeric Salts: Reacting the racemic carboxylic acid with a chiral amine to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.[10]

-

Chiral Chromatography: Direct separation of the enantiomers using a chiral stationary phase in high-performance liquid chromatography (HPLC).[11]

While specific protocols for the asymmetric synthesis of this particular molecule are not widely reported in general literature, the principles of asymmetric synthesis, such as the use of chiral catalysts or auxiliaries, can be applied to develop such routes.[12][13]

IV. Key Reactions and Synthetic Utility

The primary reactive handle on this compound is the carboxyl group. This functional group can undergo a wide range of transformations, making it a versatile synthon.

Common Transformations of the Carboxylic Acid Group:

-

Amide Bond Formation: Coupling with amines using standard coupling reagents (e.g., HATU, HOBt/EDC) to form amides. This is a cornerstone of medicinal chemistry for linking molecular fragments.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride/anhydride to form esters.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) to form the more reactive acid chloride, which is a precursor for many other functional groups.

The tetrahydropyran ring itself is generally stable under a wide range of reaction conditions, making it a robust scaffold.

V. Conclusion: A Versatile and Strategic Building Block

This compound represents a powerful tool in the arsenal of the modern organic chemist. Its well-defined structure, featuring a metabolically robust and conformationally influential gem-dimethylated tetrahydropyran ring, combined with the synthetic versatility of a carboxylic acid functional group, makes it an ideal building block for the construction of complex and biologically active molecules. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic incorporation of such saturated heterocyclic motifs will undoubtedly play an increasingly important role in the future of drug discovery.

References

-

Design and synthesis of potential dual NK(1)/NK(3) receptor antagonists. PubMed. Available at: [Link]

- CN103242276B - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

- CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid. Google Patents.

-

Targeting neurokinin-3 receptor: a novel anti-angiogenesis strategy for cancer treatment. Oncotarget. Available at: [Link]

-

Asymmetric Synthesis. University of Liverpool. Available at: [Link]

- Development of a Highly Potent Neurokinin-3 Receptor Inhibitor: Design, Synthesis, and Evaluation. CoLab.

-

An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. Available at: [Link]

-

The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 enhances synaptic plasticity and cognitive function in rodents. PubMed. Available at: [Link]

-

Structure activity relationship. ResearchGate. Available at: [Link]

-

Effects of tetrahydrouridine on pharmacokinetics and pharmacodynamics of oral decitabine. Blood. Available at: [Link]

-

Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans. National Institutes of Health. Available at: [Link]

-

Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. National Institutes of Health. Available at: [Link]

-

Other members of the second generation of mTOR inhibitors. ResearchGate. Available at: [Link]

-

2,2-Dimethyltetrahydropyran-4-one | C7H12O2 | CID 1738159. PubChem. Available at: [Link]

-

mTOR Inhibitors at a Glance. National Institutes of Health. Available at: [Link]

-

Recent Advances in the Synthesis of 2H-Pyrans. MDPI. Available at: [Link]

-

The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943... ResearchGate. Available at: [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]

-